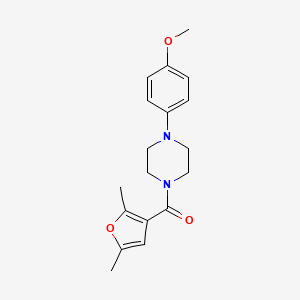![molecular formula C13H12ClNO4 B5643003 ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate](/img/structure/B5643003.png)
ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate involves complex chemical reactions, often requiring precise conditions to achieve the desired products. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the type of reactions and conditions that might be similar to those used for our compound of interest. These processes typically involve cyclocondensation reactions, starting from specific esters and hydrazine derivatives, and can be influenced by factors such as catalysts, temperature, and solvent choice (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using X-ray crystallography, which provides detailed information about the atomic arrangement and molecular geometry. The structure is crucial for understanding the compound's reactivity and physical properties. For example, the study of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate reveals its crystal structure, which could offer insights into the structural aspects of ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate (Hu Yang, 2009).
Chemical Reactions and Properties
The chemical behavior of ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate is likely complex, involving reactions such as nucleophilic substitutions, condensation, and possibly cyclization reactions, depending on the reactants and conditions. The reactivity is significantly influenced by the functional groups present in the molecule, such as the ester group, amino group, and the furan ring.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its handling and storage. For instance, the solubility in various solvents can affect its applications in synthesis and formulation.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are crucial for its practical applications. These properties depend on the molecular structure and the electronic distribution within the molecule.
References
- (Achutha et al., 2017) - Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Crystal and molecular structure, Hirshfeld surface analysis.
- (Hu Yang, 2009) - Synthesis and Crystal Structure of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate.
properties
IUPAC Name |
ethyl 2-(3-chloroanilino)-4-oxofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZVGWYASXAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5642920.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5642953.png)
![4-{[2-(1-isonicotinoyl-4-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5642961.png)
![1-(4-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5642967.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5642997.png)
![1-{4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5643000.png)
![7-({2-[(2-phenylethyl)thio]pyridin-3-yl}carbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643011.png)
![N-[rel-(3R,4S)-1-(5-chloro-2,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5643019.png)
![3-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5643024.png)
![5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5643030.png)
![1-(4-fluorophenyl)-2-[4-(3-furoyl)-1,4-diazepan-1-yl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5643041.png)